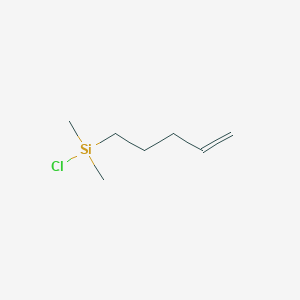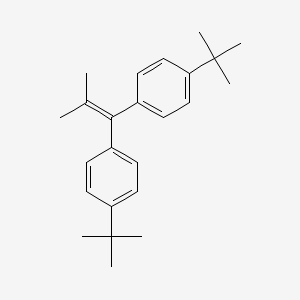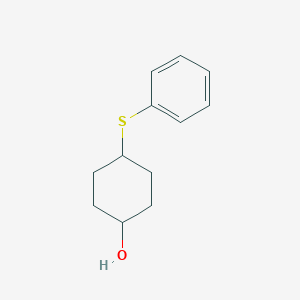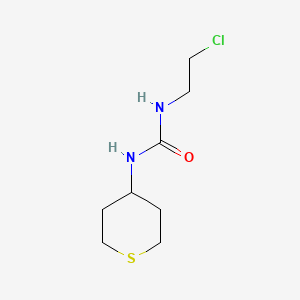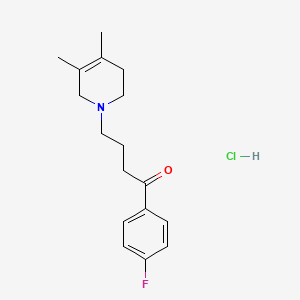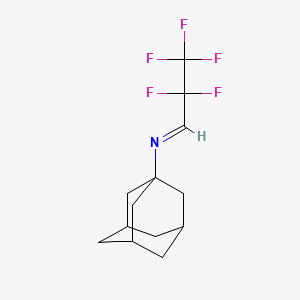
N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine is a fluorinated organic compound that features a unique structure combining the adamantane framework with a pentafluoropropylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine typically involves the reaction of hexafluoropropene with adamantanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes steps such as purification and isolation of the final product to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms in the pentafluoropropylidene group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to engage in unique interactions with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanol
- N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantaneamine
Uniqueness
N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine stands out due to its unique combination of the adamantane framework and the highly fluorinated pentafluoropropylidene group. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
31224-44-9 |
|---|---|
Fórmula molecular |
C13H16F5N |
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
N-(1-adamantyl)-2,2,3,3,3-pentafluoropropan-1-imine |
InChI |
InChI=1S/C13H16F5N/c14-12(15,13(16,17)18)7-19-11-4-8-1-9(5-11)3-10(2-8)6-11/h7-10H,1-6H2 |
Clave InChI |
RYDMYGVDLQMMCE-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)N=CC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyrimido[4,5-B][1,4]oxazine](/img/structure/B14690891.png)
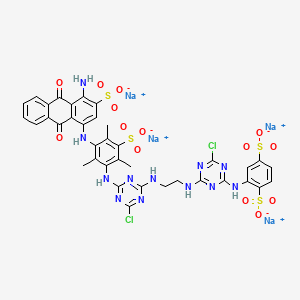
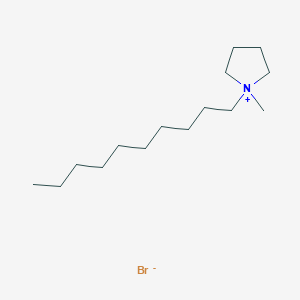
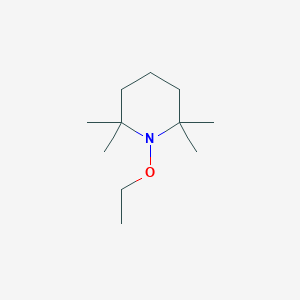
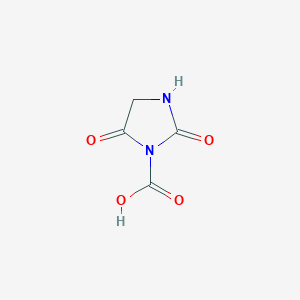
![1-Phenylpyrano[3,4-b]indol-3(9H)-one](/img/structure/B14690926.png)
